molecular formula C8H11NO3S B2919163 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1293371-14-8

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2919163
CAS No.: 1293371-14-8
M. Wt: 201.24
InChI Key: GCRUBSYBHAPONV-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction between 1,2-aminothiols and aldehydes. . The reaction is efficient and produces stable thiazolidine products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the pH, temperature, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid is unique due to its cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(cyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-7(5-1-2-5)9-4-13-3-6(9)8(11)12/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUBSYBHAPONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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